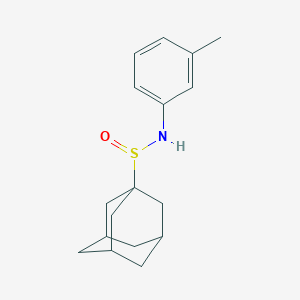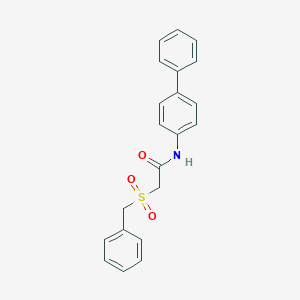![molecular formula C24H22N2O6S B496728 N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide CAS No. 380341-22-0](/img/structure/B496728.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide is a complex organic compound that features a dibenzofuran core. Dibenzofuran is a heterocyclic compound known for its presence in various natural sources and its wide range of biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. One common method involves the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization . The morpholine ring and sulfonylbenzamide moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and sulfonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines, such as A549 lung cancer cells.
Medicine: Potential therapeutic agent due to its inhibitory activity against enzymes like cathepsin D and L.
Industry: Utilized in the development of antimicrobial agents due to its benzofuran core.
作用机制
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, its cytotoxic activity is attributed to its ability to inhibit cathepsin enzymes, which play a role in protein degradation and cell apoptosis . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and inducing cell death in cancer cells.
相似化合物的比较
Similar Compounds
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives: These compounds also feature a dibenzofuran core and exhibit similar biological activities.
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Uniqueness
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide is unique due to its combination of a morpholine ring and a sulfonylbenzamide moiety, which enhances its biological activity and specificity. This makes it a promising candidate for further research and development in various scientific fields.
属性
CAS 编号 |
380341-22-0 |
|---|---|
分子式 |
C24H22N2O6S |
分子量 |
466.5g/mol |
IUPAC 名称 |
N-(2-methoxydibenzofuran-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H22N2O6S/c1-30-23-14-19-18-4-2-3-5-21(18)32-22(19)15-20(23)25-24(27)16-6-8-17(9-7-16)33(28,29)26-10-12-31-13-11-26/h2-9,14-15H,10-13H2,1H3,(H,25,27) |
InChI 键 |
RRNDQTUKHLNZKD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
规范 SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2,4-Dichlorophenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496650.png)
![[2-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B496651.png)
![Ethyl 4-[(2-fluorobenzoyl)amino]phenylcarbamate](/img/structure/B496652.png)
![N-[2-(4-butoxyphenoxy)ethyl]propanamide](/img/structure/B496656.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-3-cyclohexylpropanamide](/img/structure/B496657.png)
![Cyclopentyl 2-({[4-(methylsulfanyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B496658.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)

![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)
![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)

![N-[2-(2,3-dichlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B496667.png)
![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)
